
N-(3-acetylphenyl)-2-(2,5-dimethylfuran-3-carboxamido)oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-2-(2,5-dimethylfuran-3-carboxamido)oxazole-4-carboxamide, also known as ADX-103, is a novel compound with potential therapeutic applications in various diseases. This compound belongs to the oxazole family of compounds and has been extensively studied for its anti-inflammatory and immunomodulatory properties.
Aplicaciones Científicas De Investigación
Oxazole Derivatives in Synthetic Chemistry
Oxazoles are utilized as masked forms of activated carboxylic acids, facilitating the synthesis of complex molecules. This property has been applied in the synthesis of macrolides, including recifeiolide and curvularin, leveraging the reactivity of oxazoles with singlet oxygen to form triamides. This approach illustrates the versatility of oxazole derivatives in constructing complex molecular architectures, potentially including molecules similar to the compound (Wasserman et al., 1981).
Applications in Medicinal Chemistry
The structure of N-(3-acetylphenyl)-2-(2,5-dimethylfuran-3-carboxamido)oxazole-4-carboxamide suggests potential for activity in drug discovery, given the bioactive profiles of similar oxazole compounds. For instance, oxazole derivatives have been explored for their antiviral properties, as seen in the synthesis and evaluation of thiazole C-nucleosides for their activity against various viruses, implying a potential pathway for antiviral research involving oxazole-carboxamide compounds (Srivastava et al., 1977).
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-2-[(2,5-dimethylfuran-3-carbonyl)amino]-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c1-10-7-15(12(3)27-10)17(24)22-19-21-16(9-26-19)18(25)20-14-6-4-5-13(8-14)11(2)23/h4-9H,1-3H3,(H,20,25)(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLARXOXOKSDGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=NC(=CO2)C(=O)NC3=CC=CC(=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((2-(indolin-1-yl)-2-oxoethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2477428.png)
![N-[(3-bromophenyl)(cyano)methyl]-3-(2-chlorophenyl)propanamide](/img/structure/B2477430.png)

![2-[(3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2477432.png)
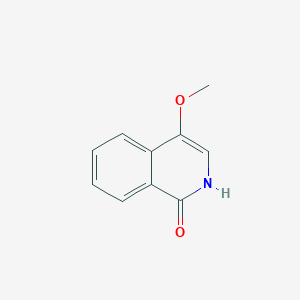

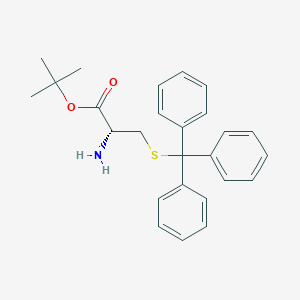
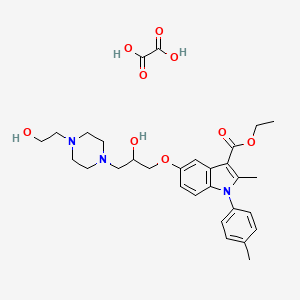
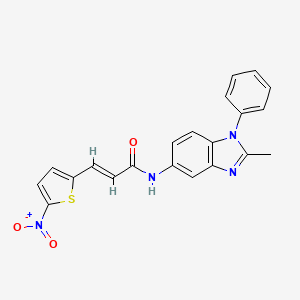
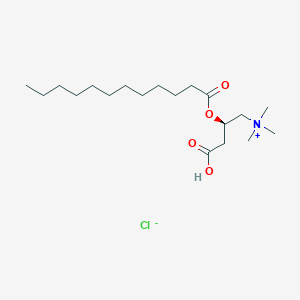
![1-(3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carbonyl)piperidine-4-carboxamide](/img/structure/B2477446.png)
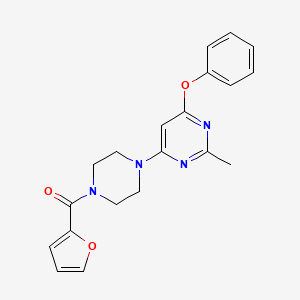
![Methyl 3-{[2-(methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}-2-thiophenecarboxylate](/img/structure/B2477448.png)
![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(trifluoromethyl)benzamide](/img/structure/B2477450.png)